molecular formula C8H17NO2 B1652894 butyl 2-amino-2-methylpropanoate CAS No. 16252-91-8

butyl 2-amino-2-methylpropanoate

Cat. No.: B1652894
CAS No.: 16252-91-8
M. Wt: 159.23
InChI Key: HUOOUEMRFYTJJU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Nomenclature Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid esters. The preferred International Union of Pure and Applied Chemistry name for this compound is tert-butyl 2-amino-2-methylpropanoate, which accurately describes the structural components and their connectivity. This nomenclature system clearly identifies the tert-butyl ester functionality attached to the carboxyl group of the parent amino acid 2-amino-2-methylpropanoic acid.

Alternative systematic names found in chemical databases include 2-methyl-2-propanyl 2-methylalaninate and tert-butyl 2-methylalaninate, both of which refer to the same molecular entity. The compound is also known by several common names including alpha-aminoisobutyric acid tert-butyl ester and 2-aminoisobutyric acid tert-butyl ester. The Chemical Abstracts Service registry number for the free base form is 4512-32-7, while the hydrochloride salt form is assigned the number 84758-81-6.

The molecular formula for the free base is represented as C8H17NO2, with a calculated molecular weight of 159.23 daltons. The hydrochloride salt form has the molecular formula C8H18ClNO2 with a molecular weight of 195.69 daltons. The systematic naming convention emphasizes the presence of the quaternary carbon center at the alpha position, which bears both methyl substituents and the amino group, distinguishing this compound from proteinogenic amino acids.

The International Union of Pure and Applied Chemistry nomenclature also recognizes the stereochemical implications of the compound structure. Although the specific stereochemistry is not explicitly defined in the standard name due to the absence of chiral centers, the systematic nomenclature provides a foundation for understanding the spatial arrangement of functional groups around the central carbon atoms.

Molecular Structure Analysis: Stereochemistry and Conformational Isomerism

The molecular structure of this compound is characterized by a quaternary carbon center at the alpha position, which bears two methyl groups, an amino group, and a carboxyl group that is esterified with a tert-butyl group. This structural arrangement eliminates the possibility of chirality at the alpha carbon, unlike most proteinogenic amino acids, resulting in an achiral molecule with unique conformational properties.

The simplified molecular-input line-entry system notation for this compound is CC(C)(C)OC(=O)C(C)(C)N, which clearly illustrates the connectivity pattern and the presence of the quaternary carbons. The International Chemical Identifier string is InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3, providing a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key is LSVYCJILORYVCD-UHFFFAOYSA-N, serving as a unique identifier for database searches.

The conformational analysis of this compound reveals significant steric constraints imposed by the geminal dimethyl groups at the alpha position. These methyl substituents create substantial steric hindrance that influences the molecule's three-dimensional shape and reactivity patterns. The Thorpe-Ingold effect, resulting from the geminal dimethyl substitution, promotes specific conformational preferences and affects the compound's ability to participate in various chemical reactions.

The tert-butyl ester group contributes additional steric bulk to the molecule, with the three methyl groups of the tert-butyl moiety creating a spherical steric environment around the ester oxygen. This structural feature significantly influences the compound's solubility properties and chemical reactivity, particularly in hydrolysis reactions where the bulky tert-butyl group provides protection against nucleophilic attack under mild conditions.

The amino group at the alpha position can exist in different protonation states depending on the pH of the environment, with the protonated form being stabilized by the electron-withdrawing effect of the adjacent carbonyl group. The spatial arrangement of the amino group relative to the ester functionality creates opportunities for intramolecular interactions that may influence the compound's overall conformation and stability.

X-ray Crystallographic Data and Bond Length/Angle Parameters

Crystallographic analysis of this compound derivatives provides valuable insights into the precise molecular geometry and intermolecular packing arrangements. While specific crystal structure data for the free base form is limited in the available literature, crystallographic studies of related compounds and salt forms offer important structural information. The crystal structure of methyl N,N-diallyl-O-tert-butyltyrosyl-alpha-aminoisobutryl-alpha-aminoisobutryate, which contains the alpha-aminoisobutyric acid moiety, reveals key structural parameters.

The crystallographic data for related compounds indicates typical bond lengths and angles associated with the alpha,alpha-disubstituted amino acid structure. The carbon-carbon bonds in the quaternary carbon environment typically exhibit bond lengths of approximately 1.54 Angstroms, consistent with standard tetrahedral carbon geometry. The carbon-nitrogen bond at the alpha position shows characteristic lengths of approximately 1.47 Angstroms, reflecting the sp3 hybridization of both carbon and nitrogen atoms.

The bond angles around the quaternary carbon center deviate from the ideal tetrahedral angle of 109.5 degrees due to steric interactions between the substituent groups. The C-C-C angles involving the geminal methyl groups typically range from 108 to 111 degrees, while the C-C-N angles show similar variations depending on the local steric environment. These angular distortions contribute to the compound's unique conformational properties and influence its chemical reactivity.

The ester functionality exhibits standard geometric parameters, with the carbonyl carbon-oxygen double bond length of approximately 1.23 Angstroms and the carbon-oxygen single bond to the tert-butyl group measuring approximately 1.36 Angstroms. The carbonyl carbon shows trigonal planar geometry with bond angles approaching 120 degrees, consistent with sp2 hybridization.

Intermolecular packing in crystalline forms of related compounds reveals the influence of hydrogen bonding interactions involving the amino group and carbonyl oxygen atoms. These interactions contribute to the overall crystal stability and provide insights into the compound's behavior in solid-state applications and formulations.

Comparative Analysis with Related alpha,alpha-Disubstituted Amino Acid Esters

The structural comparison of this compound with related alpha,alpha-disubstituted amino acid esters reveals important structure-property relationships within this class of compounds. The most closely related compound is methyl 2-amino-2-methylpropanoate, which differs only in the ester substituent, providing direct insight into the influence of ester group variation on molecular properties.

Methyl 2-amino-2-methylpropanoate, with the molecular formula C5H11NO2 and molecular weight of 117.15 daltons, demonstrates how ester group modification affects molecular size and steric properties. The smaller methyl ester group results in reduced steric hindrance compared to the tert-butyl variant, leading to different hydrolysis kinetics and solubility characteristics. The methyl ester form exhibits greater aqueous solubility and faster hydrolysis rates under both acidic and basic conditions.

The comparison extends to other ester variants, including benzyl and ethyl derivatives, each exhibiting distinct structural and chemical properties. The tert-butyl ester provides the greatest steric protection against hydrolysis, making it particularly valuable in synthetic applications where ester stability is required. This protection results from the significant steric crowding around the carbonyl carbon, which impedes nucleophilic attack by water or hydroxide ions.

Another important comparison involves the parent amino acid, 2-aminoisobutyric acid (alpha-aminoisobutyric acid), which has the molecular formula C4H9NO2 and represents the unesterified form. The free acid form exhibits markedly different solubility and reactivity properties, being more polar and readily ionizable in aqueous environments. The acid form demonstrates the fundamental structural features of the alpha,alpha-disubstituted amino acid framework without the modifying influence of ester protection.

The structural analysis also encompasses comparison with 3-aminoisobutyric acid (beta-aminoisobutyric acid), which represents a constitutional isomer with the amino group positioned at the beta carbon rather than the alpha position. This positional isomer, with the International Union of Pure and Applied Chemistry name 3-amino-2-methylpropanoic acid, exhibits fundamentally different chemical and biological properties despite sharing the same molecular formula C4H9NO2. The beta-amino acid lacks the quaternary carbon center characteristic of the alpha variant, resulting in distinct conformational preferences and reactivity patterns.

Compound Molecular Formula Molecular Weight Ester Type Hydrolysis Stability
tert-Butyl 2-amino-2-methylpropanoate C8H17NO2 159.23 tert-Butyl High
Methyl 2-amino-2-methylpropanoate C5H11NO2 117.15 Methyl Low
2-Aminoisobutyric acid C4H9NO2 103.12 None N/A
3-Aminoisobutyric acid C4H9NO2 103.12 None N/A

The steric environment created by the alpha,alpha-dimethyl substitution in this compound produces significant conformational constraints that influence both chemical reactivity and biological activity. These constraints result in enhanced proteolytic stability when the compound is incorporated into peptide sequences, making it valuable for developing peptide-based therapeutics with improved metabolic stability.

Properties

CAS No.

16252-91-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23

IUPAC Name

butyl 2-amino-2-methylpropanoate

InChI

InChI=1S/C8H17NO2/c1-4-5-6-11-7(10)8(2,3)9/h4-6,9H2,1-3H3

InChI Key

HUOOUEMRFYTJJU-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)(C)N

Canonical SMILES

CCCCOC(=O)C(C)(C)N

sequence

X

Origin of Product

United States

Preparation Methods

Nitrile Reduction and Subsequent Functionalization

The reduction of 2-amino-2-methylpropionitrile serves as a cornerstone for synthesizing amine-containing intermediates. Patent CN103951589A demonstrates two distinct reduction methodologies:

Method 1: Hydride Reduction

  • Reagents : Aluminum hydride (0.05–4 wt equivalents)
  • Solvent : Toluene (1:1–1:20 substrate:solvent ratio)
  • Conditions : 100°C for 1 hour
  • Workup : Aqueous NaOH (pH 8–9), ethyl acetate extraction
  • Outcome : 85.6% yield of intermediate amine

Method 2: Catalytic Hydrogenation

  • Catalyst : Palladium-carbon (3–12 wt% relative to substrate)
  • Solvent : Methanol or chloroform
  • Conditions : 20 atm H₂, 90°C for 24 hours
  • Yield : 85% after filtration and concentration

These protocols highlight the sensitivity of nitrile reductions to catalyst loading and hydrogen pressure, with palladium-based systems showing particular efficacy for scale-up operations.

Esterification Strategies for Amino Acid Derivatives

While direct esterification of 2-amino-2-methylpropanoic acid faces challenges due to amine group reactivity, protection-deprotection sequences enable viable pathways:

Stepwise Protocol

  • Amine Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 25–50°C for 4–24 hours.
  • Acid Activation : Conversion to acid chloride using thionyl chloride (1.0–2.0 eq) in DMF-catalyzed conditions.
  • Ester Formation : Alcoholysis with n-butanol in toluene at reflux (110°C), achieving 64–86% yields in analogous systems.
  • Deprotection : Trifluoroacetic acid-mediated Boc removal in dichloromethane at 0–25°C.

This sequence circumvents unwanted polymerization and ensures chemoselective ester formation, though it requires careful control of stoichiometry during the protection phase.

Reaction Optimization and Process Parameters

Solvent and Temperature Effects

Comparative data from multiple synthetic routes reveals solvent-dependent yield variations:

Solvent System Temperature (°C) Reaction Time (h) Yield (%)
Toluene 100 1 85.6
Tetrahydrofuran 25 100 62.5
Dichloromethane 40 24 98.5
Methanol 90 24 85.0

Data adapted from CN103951589A and CN112625087A

Polar aprotic solvents like dichloromethane facilitate higher yields in coupling reactions, while toluene proves optimal for high-temperature reductions. The inverse relationship between temperature and reaction time in tetrahydrofuran systems suggests kinetic limitations in low-polarity environments.

Catalytic Systems in Hydrogenation

Palladium-based catalysts demonstrate superior performance over heterogeneous alternatives:

Catalyst Substrate Ratio Pressure (atm) Conversion (%)
Pd/C (5%) 1:12 20 98.5
Pd(OH)₂/C 1:10 15 92.3
Raney Nickel 1:15 30 84.7

Data derived from Example 6 of CN103951589A

The 5% Pd/C system achieves near-quantitative conversion at moderate pressures, though catalyst recycling remains challenging due to amine adsorption on the metal surface.

Impurity Profiling and Quality Control

Byproduct Formation Mechanisms

Common impurities arise from:

  • Over-reduction : Generation of 2-methylpropylamine derivatives during extended hydrogenation
  • Ester Hydrolysis : Residual water in solvent systems causing reverse esterification (3–5% in non-azeotropic conditions)
  • Racemization : Base-catalyzed epimerization at C-2 position during Boc-deprotection (0.05–0.2% in optimized protocols)

Chromatographic analyses from patent examples show HPLC purity ≥98% when employing acetonitrile-water gradients with 0.1% TFA modifier.

Scale-Up Considerations and Industrial Adaptation

Continuous Flow Hydrogenation

Pilot-scale implementations of Method 2 (CN103951589A) demonstrate:

  • 500 L reactor capacity with 92% yield consistency
  • Catalyst consumption reduced to 0.8 kg per 100 kg product through fixed-bed recycling
  • Thermal management critical above 50 kg batch size due to exothermic hydrogenation (ΔH = −58 kJ/mol)

Waste Stream Management

Key environmental metrics from Example 4:

  • E-factor: 8.2 kg waste/kg product (primarily aqueous NaOH and solvent residues)
  • Solvent recovery: 78% toluene, 65% dichloromethane via fractional distillation
  • Heavy metal content: <2 ppm Pd in final product after chelating resin treatment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) in butyl 2-amino-2-methylpropanoate participates in nucleophilic substitution reactions, forming amines or amides. For example:

  • Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) yields N-acetyl derivatives under mild conditions (25–60°C) in dichloromethane .

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in toluene at 100°C produces the Boc-protected derivative, a key intermediate in peptide synthesis .

Table 1: Substitution Reaction Conditions and Products

ReagentConditionsProductYieldSource
Acetyl chlorideDCM, 25°C, 2hN-Acetyl derivative85%
Boc₂OToluene, 100°C, 1hBoc-protected ester64%
Benzyl chloroformateTHF, 0°C, 4hN-Cbz derivative78%

Oxidation

The ester undergoes oxidation at the α-carbon using KMnO₄ or CrO₃, yielding 2-amino-2-methylpropanoic acid derivatives. Atmospheric oxidation with OH radicals (e.g., in environmental studies) generates 2-amino-2-methylpropanal as the primary product .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 2-amino-2-methylpropanol. Alternatively, sodium borohydride in tetrahydrofuran (THF) selectively reduces nitrile intermediates during synthesis .

Hydrolysis

Hydrolysis occurs under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (1M) at 80°C cleaves the ester to 2-amino-2-methylpropanoic acid hydrochloride .

  • Basic Hydrolysis : NaOH (1M) yields the sodium salt of the amino acid, with a reaction half-life of ~2h at 25°C.

Degradation Pathways

Theoretical and experimental studies reveal atmospheric degradation mechanisms involving OH radicals :

  • Hydrogen Abstraction :

    • From -CH₂- (>70%): Forms 2-amino-2-methylpropanal (major product).

    • From -NH₂ (5–20%): Generates propan-2-imine and formaldehyde.

  • Rate Constants :

    • k(298K) = 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹ .

Table 2: Atmospheric Degradation Products

PathwayMajor ProductMinor Products
-CH₂- abstraction2-Amino-2-methylpropanalAcetamide, CH₂O
-NH₂ abstractionPropan-2-imineAMPNO₂ (nitramine)

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis :
    • Butyl 2-amino-2-methylpropanoate is utilized as a building block in peptide synthesis due to its stability and reactivity. It serves as a protecting group for amino acids, facilitating the formation of complex peptide structures.
  • Drug Discovery :
    • The compound's unique structure allows it to be a valuable reagent in drug discovery processes, particularly in developing new therapeutic agents. Its amino group suggests potential bioactivity, making it a candidate for further pharmacological studies .
  • Chemical Biology :
    • In chemical biology, this compound is used for synthesizing biologically active compounds and studying their interactions within biological systems. Its solubility in various solvents enhances its utility in biological assays.
  • Peptide Development :
    • A study demonstrated the effectiveness of this compound in synthesizing peptides with enhanced stability and bioactivity, showcasing its importance in pharmaceutical research.
  • Antimalarial Research :
    • Ongoing research has explored derivatives of this compound for antimalarial properties, indicating its potential role in developing new treatments against malaria .
  • Metabolic Studies :
    • Investigations into metabolic pathways involving this compound have revealed insights into its behavior in biological systems, further supporting its application in chemical biology .

Mechanism of Action

The mechanism of action of 2-aminoisobutyric acid butyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides, influencing their structure and function. The presence of the butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares butyl 2-amino-2-methylpropanoate with analogous esters and amino esters, using data from the provided evidence and structural inferences:

Property This compound Butyl Acetate Butyl Carbitol Acetate Butyl Acrylate Methyl 2-Amino-2-(2-Bromophenyl)Propanoate
Molecular Formula C₈H₁₇NO₂ C₆H₁₂O₂ C₁₀H₂₀O₄ C₇H₁₂O₂ C₁₀H₁₂BrNO₂
Molecular Weight (g/mol) ~159.23 (calculated) 116.16 204.3 128.17 258.11
Boiling Point (°C) Not Available 126 246.7 145–148 Not Available
Density (g/cm³) Not Available 0.8825 @ 20°C 0.979 @ 20°C 0.89–0.90 Not Available
Solubility in Water Likely low (amino esters) Slight 6.5 g/100g @ 25°C Immiscible Not Available
Applications Pharmaceuticals (inferred) Solvent for paints, coatings Solvent for inks, cleaners Polymer precursor, adhesives Pharmaceutical intermediate (inferred)
Flammability Likely flammable (ester group) Flammable liquid High flash point (105°C) Flammable (Category 3) Not Available
Toxicity (Aquatic) Not Available Not Provided Not Provided LC50: >1–10 mg/L (fish) Not Available
Regulatory Status Not Available Listed in global inventories Not Provided Listed in TSCA, DSL, AICS CAS: 1184629-78-4

Key Findings:

However, the bulky methyl substituent may reduce water miscibility . Butyl acrylate’s acrylate group increases reactivity (e.g., polymerization) and toxicity (skin/eye irritation, respiratory hazards) compared to non-reactive esters .

Thermal Stability: Butyl carbitol acetate’s high boiling point (246.7°C) is attributed to its ether-ester structure, whereas this compound’s boiling point is expected to be lower due to smaller molecular weight .

Safety and Handling: Butyl acrylate requires stringent safety measures (e.g., flameproof equipment, respiratory protection) due to flammability (Category 3) and skin sensitization risks . Similar precautions may apply to this compound, though its amino group could alter toxicity profiles.

Environmental Impact: Butyl acrylate shows moderate aquatic toxicity (LC50 >1–10 mg/L for fish) but is readily biodegradable (>70% in 28 days) . Amino esters may exhibit slower biodegradation due to nitrogen content.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing butyl 2-amino-2-methylpropanoate derivatives with high purity?

  • Methodological Answer : Synthesis can be optimized using a two-step approach involving nucleophilic substitution and esterification. For example, methyl 2-amino-2-methylpropanoate derivatives have been prepared via acryloylation under controlled conditions (70% yield) using acryloyl chloride and benzaldehyde in anhydrous solvents. Reaction monitoring via TLC and purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures purity . Temperature control (0–5°C during exothermic steps) minimizes side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
  • HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy to verify molecular formula .
  • NMR (¹H/¹³C) : Assigns stereochemistry and detects impurities. For tert-butyl analogs, distinct tert-butyl proton signals (δ ~1.4 ppm, singlet) and ester carbonyl carbons (δ ~170 ppm) are diagnostic .

Q. How should this compound be stored to maintain stability during long-term studies?

  • Methodological Answer : Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation. Solubility in polar aprotic solvents (e.g., DMF or 1% acetic acid) should be verified before use. Stability assays via periodic HPLC analysis (C18 column, UV detection at 254 nm) are recommended to monitor degradation .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for acylation reactions. QSPR models trained on tert-butyl ester analogs correlate steric hindrance (via molecular volume descriptors) with coupling efficiency . Molecular docking studies (AutoDock Vina) further predict interactions with enzymes like trypsin or chymotrypsin .

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Use the SHELX suite for high-resolution refinement:

  • SHELXD : Solves phase problems via dual-space methods for twinned crystals.
  • SHELXL : Refines anisotropic displacement parameters and validates H-bonding networks. For disordered tert-butyl groups, apply "PART" commands to model split positions . Cross-validation with synchrotron data (λ = 0.7–1.0 Å) improves accuracy.

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values via spectrophotometry (e.g., inhibition of serine proteases using chromogenic substrates like p-nitroanilide).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with target enzymes.
  • SAR Studies : Compare analogs (e.g., methyl vs. tert-butyl esters) to correlate steric bulk with inhibitory potency. For example, tert-butyl derivatives show enhanced stability in hydrolytic environments .

Q. How do solvent effects influence the stereochemical outcomes of this compound derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize zwitterionic intermediates in SN2 reactions, favoring retention of configuration. In contrast, protic solvents (e.g., MeOH) may induce racemization via solvolysis. Solvent parameters (Kamlet-Taft α, β) can be correlated with enantiomeric excess (ee) using multivariate regression analysis .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in NMR assignments for this compound derivatives?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can confirm ester carbonyl connectivity to adjacent methyl groups .
  • Dynamic NMR : Detect hindered rotation in tert-butyl groups (e.g., coalescence temperature analysis) to assign conformers.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 2-(N-benzylacrylamido)-2-methylpropanoate) .

Q. What statistical approaches reconcile variability in biological assay data for this compound?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates. For outliers, Grubbs' test identifies experimental errors. Normalization to internal controls (e.g., β-galactosidase in cell-based assays) reduces plate-to-plate variability. Meta-analysis of PubChem BioAssay data (AID 743255) provides benchmark IC₅₀ values .

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